Mal-Amido-PEG4-éster t-butílico

Descripción general

Descripción

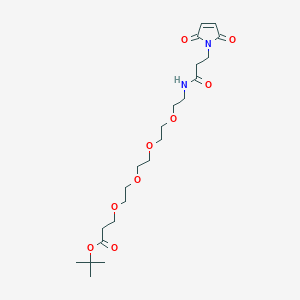

Mal-Amido-PEG4-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .

Synthesis Analysis

The maleimide group of Mal-Amido-PEG4-t-butyl ester will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .

Molecular Structure Analysis

The molecular formula of Mal-Amido-PEG4-t-butyl ester is C22H36N2O9 . It has a molecular weight of 472.5 g/mol .

Chemical Reactions Analysis

The maleimide group of Mal-Amido-PEG4-t-butyl ester reacts with a thiol group to form a covalent bond . This reaction enables the connection of a biomolecule with a thiol .

Physical and Chemical Properties Analysis

Mal-Amido-PEG4-t-butyl ester has a molecular weight of 472.5 g/mol . It has a molecular formula of C22H36N2O9 .

Aplicaciones Científicas De Investigación

Investigación proteómica

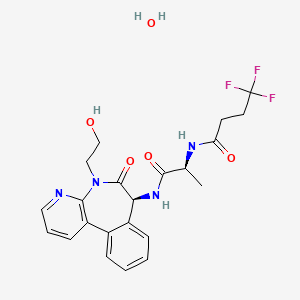

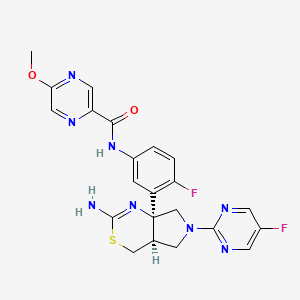

“Mal-Amido-PEG4-éster t-butílico” se utiliza como bioquímico para la investigación proteómica {svg_1}. La proteómica es el estudio a gran escala de las proteínas, particularmente sus estructuras y funciones. Este compuesto se puede utilizar para estudiar la expresión de proteínas, las modificaciones postraduccionales y las interacciones proteína-proteína.

Bioconjugación

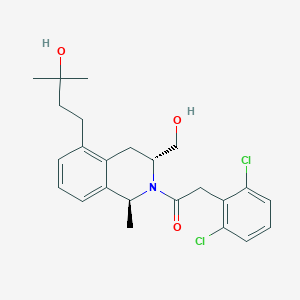

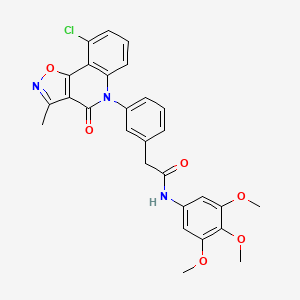

Este compuesto es un enlace no escindido para la bioconjugación {svg_2}. Contiene un grupo maleimidas y un grupo COOR/éster unidos mediante una cadena PEG lineal. La bioconjugación es una estrategia química para formar un enlace covalente estable entre dos moléculas, al menos una de las cuales es una biomolécula.

Liberación de fármacos

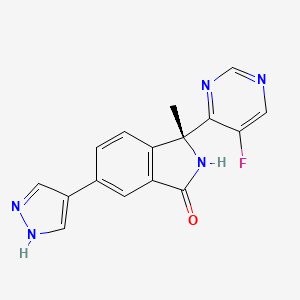

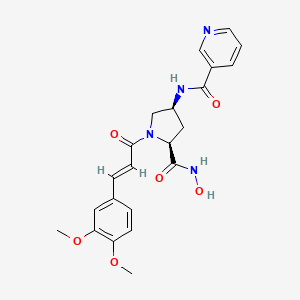

Se utiliza en estudios de liberación de fármacos {svg_3}. El espaciador PEG hidrofílico aumenta la solubilidad en medios acuosos, lo que puede ser beneficioso para los sistemas de administración de fármacos.

Nanotecnología

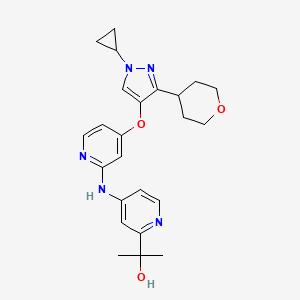

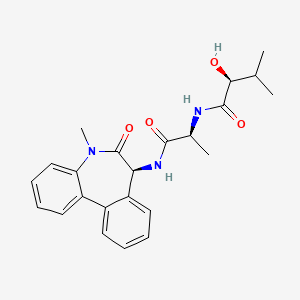

“this compound” encuentra su aplicación en el campo de la nanotecnología {svg_4}. Se puede utilizar en la síntesis de nanopartículas para diversas aplicaciones, incluida la administración de fármacos y la imagenología.

Investigación de nuevos materiales

Este compuesto se utiliza en la investigación de nuevos materiales {svg_5}. El grupo carboxilo protegido con t-butilo se puede desproteger en condiciones ácidas, lo que puede ser útil en la síntesis de nuevos materiales.

Cultivo celular

Se utiliza en estudios de cultivo celular {svg_6}. El grupo maleimida reaccionará con un grupo tiol para formar un enlace covalente, permitiendo la conexión de una biomolécula con un tiol. Esto puede ser útil en estudios que involucran adhesión celular, señalización celular y otros procesos celulares.

Estudio de ligandos

“this compound” se utiliza en el estudio de ligandos {svg_7}. Se puede utilizar para estudiar la unión de ligandos a sus respectivos receptores.

Soporte de síntesis de polipéptidos

Este compuesto se utiliza como soporte en la síntesis de polipéptidos {svg_8}. El grupo maleimida puede reaccionar con un grupo tiol para formar un enlace covalente, lo que puede ser útil en la síntesis de polipéptidos.

Mecanismo De Acción

Target of Action

The primary target of Mal-Amido-PEG4-t-butyl ester is the thiol group present in biomolecules . The compound contains a Maleimides group that is reactive and forms a covalent bond with the thiol group .

Mode of Action

The Mal-Amido-PEG4-t-butyl ester interacts with its targets through a covalent bond formation. The maleimide group in the compound reacts with a thiol group to form this bond . This reaction enables the connection of the biomolecule with a thiol .

Biochemical Pathways

The biochemical pathway primarily involves the formation of a covalent bond between the maleimide group of the Mal-Amido-PEG4-t-butyl ester and the thiol group in the target biomolecule . This reaction facilitates the attachment of biomolecules or ligands to surfaces or carriers .

Pharmacokinetics

The Mal-Amido-PEG4-t-butyl ester is a PEG derivative, and the presence of the hydrophilic PEG spacer increases its solubility in aqueous media . This property can potentially enhance the bioavailability of the compound.

Result of Action

The result of the action of Mal-Amido-PEG4-t-butyl ester is the successful conjugation of the biomolecule with a thiol . This conjugation is facilitated by the formation of a covalent bond, enabling the attachment of biomolecules or ligands to surfaces or carriers .

Action Environment

The action of Mal-Amido-PEG4-t-butyl ester can be influenced by environmental factors such as pH. The t-butyl protected carboxyl group in the compound can be deprotected under acidic conditions . This suggests that the compound’s action, efficacy, and stability might be sensitive to the pH of the environment.

Análisis Bioquímico

Biochemical Properties

Mal-Amido-PEG4-t-butyl ester plays a crucial role in biochemical reactions by facilitating the conjugation of biomolecules. The maleimide group in Mal-Amido-PEG4-t-butyl ester reacts specifically with thiol groups present in proteins, peptides, and other biomolecules, forming stable thioether bonds . This interaction is essential for the development of targeted drug delivery systems, protein labeling, and other bioconjugation applications. The t-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization of the compound .

Cellular Effects

Mal-Amido-PEG4-t-butyl ester influences various cellular processes by modifying the function of proteins and enzymes it interacts with. By forming covalent bonds with thiol groups, Mal-Amido-PEG4-t-butyl ester can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, the conjugation of Mal-Amido-PEG4-t-butyl ester to specific proteins can affect their localization, stability, and activity, thereby impacting cellular functions .

Molecular Mechanism

The molecular mechanism of Mal-Amido-PEG4-t-butyl ester involves its ability to form covalent bonds with thiol groups in biomolecules. This interaction leads to the formation of stable thioether bonds, which can modify the structure and function of the target biomolecule. Mal-Amido-PEG4-t-butyl ester can inhibit or activate enzymes by binding to their active sites or altering their conformation. Additionally, the compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mal-Amido-PEG4-t-butyl ester can change over time due to its stability and degradation. The compound is generally stable when stored at -20°C, but it can degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that Mal-Amido-PEG4-t-butyl ester can have lasting effects on cellular function, including changes in protein activity and gene expression .

Dosage Effects in Animal Models

The effects of Mal-Amido-PEG4-t-butyl ester vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At high doses, Mal-Amido-PEG4-t-butyl ester may exhibit toxic or adverse effects, such as cellular stress or apoptosis . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical modifications without causing harm .

Metabolic Pathways

Mal-Amido-PEG4-t-butyl ester is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can affect metabolic flux by modifying the activity of key enzymes involved in metabolic processes. For example, Mal-Amido-PEG4-t-butyl ester can inhibit or activate enzymes in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, Mal-Amido-PEG4-t-butyl ester is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its movement within the aqueous environment of the cell. Mal-Amido-PEG4-t-butyl ester can accumulate in specific cellular compartments, depending on its interactions with transport proteins and other biomolecules .

Subcellular Localization

The subcellular localization of Mal-Amido-PEG4-t-butyl ester is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting proteins. This localization can affect the activity and function of Mal-Amido-PEG4-t-butyl ester, as well as the biomolecules it interacts with .

Propiedades

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOMHLPGMUCBGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-5,10-dihydrothieno[3,2-c][1,5]benzodiazepin-4-one](/img/structure/B608733.png)